molecular formula C19H24N4O2S B7535997 4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide

4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide

カタログ番号 B7535997
分子量: 372.5 g/mol
InChIキー: AXTVSCXVAUPKJS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide, also known as TAK-659, is a novel small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic benefits. This compound belongs to the class of kinase inhibitors and has shown promising results in treating various diseases, including cancer and autoimmune disorders.

作用機序

4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide exerts its therapeutic effects by inhibiting the activity of various kinases, which are involved in several cellular processes such as cell proliferation, differentiation, and survival. The compound specifically targets BTK, FLT3, and JAK3 kinases, which play a crucial role in the development and progression of various diseases. By inhibiting these kinases, this compound can effectively block the signaling pathways that promote disease progression, leading to improved outcomes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects that contribute to its therapeutic benefits. The compound has been found to induce apoptosis, which is a process of programmed cell death that is essential for the elimination of damaged or abnormal cells. Additionally, this compound has been found to inhibit the production of cytokines, which are involved in the inflammatory response and play a crucial role in the development of autoimmune disorders.

実験室実験の利点と制限

One of the significant advantages of 4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide is its specificity towards its target kinases, which reduces the risk of off-target effects. Additionally, the compound has a favorable pharmacokinetic profile, making it suitable for oral administration. However, one of the limitations of this compound is its relatively short half-life, which may require frequent dosing or the development of a sustained-release formulation.

将来の方向性

There are several future directions for the use of 4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide in scientific research. One potential application is the development of combination therapies that target multiple kinases simultaneously, leading to improved outcomes in the treatment of various diseases. Additionally, the use of this compound in combination with immunotherapy has shown promising results in preclinical models, suggesting its potential in improving the efficacy of immunotherapy. Finally, further studies are needed to explore the potential of this compound in treating other diseases, such as inflammatory bowel disease and multiple sclerosis.
Conclusion:
In conclusion, this compound is a novel small molecule inhibitor that has shown promising results in scientific research. The compound has been found to inhibit the activity of several kinases involved in the pathogenesis of various diseases and has shown potential in treating cancer and autoimmune disorders. While there are limitations to its use, the future directions for the use of this compound in scientific research are promising, and further studies are needed to explore its full potential.

合成法

The synthesis of 4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide involves a multi-step process that starts with the reaction of 4-aminobenzamide with N-(tert-butoxycarbonyl)-L-valine methyl ester. This is followed by the coupling of the resulting intermediate with 1-(thiophen-2-ylmethyl)piperidine-4-carboxylic acid, resulting in the formation of the target molecule. The final product is obtained after purification and characterization using various analytical techniques.

科学的研究の応用

4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide has been extensively studied in preclinical models and has shown promising results in various scientific research applications. The compound has been found to inhibit the activity of several kinases, including BTK, FLT3, and JAK3, which are involved in the pathogenesis of several diseases. This compound has been found to be effective in treating various types of cancer, including lymphoma, leukemia, and solid tumors. Additionally, the compound has also shown potential in treating autoimmune disorders such as rheumatoid arthritis and lupus.

特性

IUPAC Name

4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c20-19(25)22-16-5-3-15(4-6-16)18(24)21-12-14-7-9-23(10-8-14)13-17-2-1-11-26-17/h1-6,11,14H,7-10,12-13H2,(H,21,24)(H3,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTVSCXVAUPKJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=C(C=C2)NC(=O)N)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。